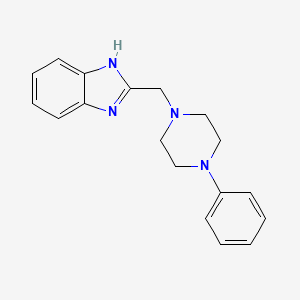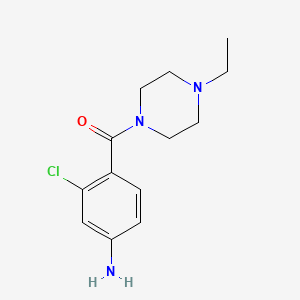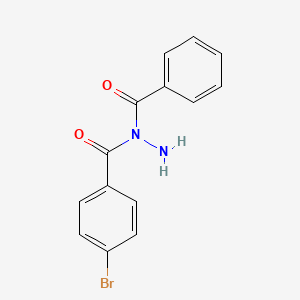
N-benzoyl-4-bromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-4-bromobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzoyl group attached to a 4-bromobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzoyl-4-bromobenzohydrazide can be synthesized through the condensation reaction of 4-bromobenzohydrazide with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzoyl-4-bromobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Typically involve the use of ethanol or methanol as solvents, with catalytic amounts of acetic acid.
Major Products Formed:
Substitution Reactions: Products include various substituted benzohydrazides, depending on the nucleophile used.
Condensation Reactions: Hydrazones and related derivatives are the primary products.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive compounds with antibacterial and anticancer properties.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: Derivatives of N-benzoyl-4-bromobenzohydrazide have been investigated for their enzyme inhibitory activities, particularly against α-amylase, which is relevant in the treatment of diabetes.
Mécanisme D'action
The mechanism of action of N-benzoyl-4-bromobenzohydrazide and its derivatives often involves interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to the compound’s ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function . The exact molecular pathways can vary depending on the specific biological target and the derivative used.
Comparaison Avec Des Composés Similaires
4-Bromobenzohydrazide: Shares the bromobenzohydrazide core but lacks the benzoyl group, resulting in different reactivity and applications.
N-benzoylbenzohydrazide: Similar structure but without the bromine atom, leading to variations in chemical behavior and biological activity.
Uniqueness: N-benzoyl-4-bromobenzohydrazide is unique due to the presence of both the benzoyl and bromobenzohydrazide moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11BrN2O2 |
|---|---|
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
N-benzoyl-4-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17(16)13(18)10-4-2-1-3-5-10/h1-9H,16H2 |
Clé InChI |
RYUCPQBBPISBKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


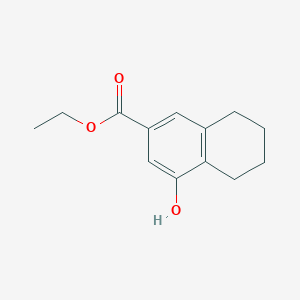
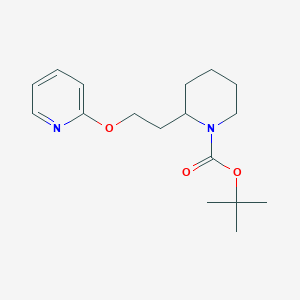
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

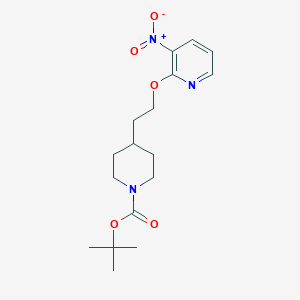
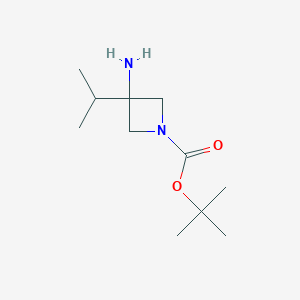
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
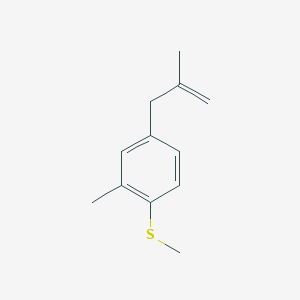
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)
